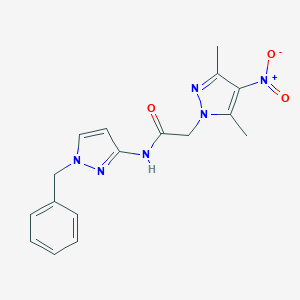![molecular formula C16H20N4O4 B279914 Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279914.png)
Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "DMPP" and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
DMPP acts as an agonist for purinergic receptors, specifically the P2X1 and P2X3 subtypes. Upon binding to these receptors, DMPP induces a calcium influx into the cell, leading to downstream signaling events. This mechanism of action is the basis for DMPP's effects on various cell types.
Biochemical and Physiological Effects:
DMPP has been found to have a variety of biochemical and physiological effects. It has been shown to induce platelet aggregation, increase intracellular calcium levels in immune cells, and modulate synaptic transmission in neurons. DMPP has also been found to have anti-inflammatory effects in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in lab experiments. It is a potent and selective agonist for purinergic receptors, allowing for precise control over the signaling pathways being studied. DMPP is also relatively stable and easy to synthesize. However, DMPP has limitations as well. It has a short half-life and can be rapidly metabolized in vivo, limiting its usefulness in certain contexts.
Zukünftige Richtungen
There are several future directions for research involving DMPP. One area of interest is the role of purinergic signaling in cancer progression, and DMPP could be used as a tool to investigate this. Additionally, the potential anti-inflammatory effects of DMPP could be further explored in various disease models. Finally, the development of more stable analogs of DMPP could expand its potential applications in scientific research.
Synthesemethoden
DMPP can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl chloroformate in the presence of a base to yield DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been found to have a variety of applications in scientific research. It has been used as a tool to study the role of purinergic receptors in various physiological and pathological conditions. DMPP has also been used to investigate the effects of purinergic signaling on immune cells, platelets, and neurons.
Eigenschaften
Molekularformel |
C16H20N4O4 |
|---|---|
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
ethyl 5,7-dimethyl-2-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H20N4O4/c1-4-24-16(22)14-10(2)17-13-9-12(18-20(13)11(14)3)15(21)19-5-7-23-8-6-19/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
AQAUKXBQAGNXCW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)N3CCOCC3)N=C1C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)N3CCOCC3)N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)